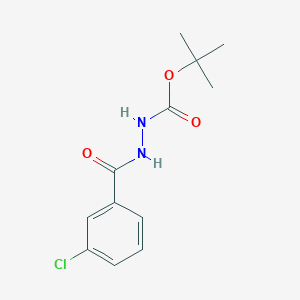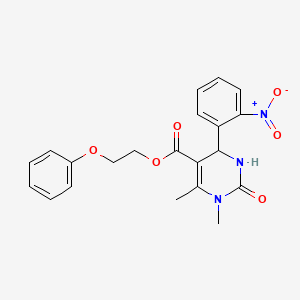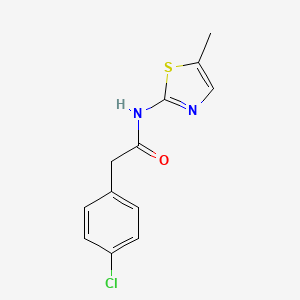
tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate” is likely a derivative of hydrazinecarboxylate, where a tert-butyl group is attached to the nitrogen atom and a 3-chlorobenzoyl group is attached to the other nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized from reactions involving tert-butylhydrazine and 3-chlorobenzoyl chloride, similar to other hydrazinecarboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely feature a hydrazine backbone with a tert-butyl group and a 3-chlorobenzoyl group attached to the nitrogen atoms .Chemical Reactions Analysis
As a hydrazine derivative, this compound might participate in various chemical reactions. For instance, hydrazine derivatives are known to react with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the tert-butyl group might increase its hydrophobicity, while the 3-chlorobenzoyl group might contribute to its reactivity .Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[(3-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLWWVATCHCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-(3-chlorobenzoyl)hydrazinecarboxylate | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-bromophenyl)-5-({3-cyano-4-[(4-methoxyphenyl)amino]-2-pyridinyl}oxy)-2-[(diethylamino)methyl]-1H-indole-3-carboxylate](/img/structure/B5058633.png)
![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)


![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)
![6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5058711.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)